molecular formula C11H16O B8718550 2,5-Undecadiyn-1-ol CAS No. 35378-79-1

2,5-Undecadiyn-1-ol

Cat. No.: B8718550
CAS No.: 35378-79-1
M. Wt: 164.24 g/mol
InChI Key: VKMWUBQRIZKVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Undecadiyn-1-ol (C₁₁H₁₆O) is a terminal aliphatic alcohol characterized by two triple bonds (diyn) at positions 2 and 5 in an 11-carbon chain.

Properties

CAS No.

35378-79-1

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

undeca-2,5-diyn-1-ol

InChI

InChI=1S/C11H16O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-5,8,11H2,1H3

InChI Key

VKMWUBQRIZKVRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCC#CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dodecan-1-ol (C₁₂H₂₆O)

Structural Differences :

  • Dodecan-1-ol is a saturated 12-carbon primary alcohol lacking unsaturated bonds, unlike 2,5-Undecadiyn-1-ol’s triple bonds.
  • Longer carbon chain (C12 vs. C11) may influence hydrophobicity and melting/boiling points.

Physical/Chemical Properties (from ) :

Property Dodecan-1-ol Inferred for this compound
State Liquid Likely liquid (shorter chain)
Melting Point 24°C Lower (due to triple bonds)
Boiling Point 259°C Higher reactivity may lower BP
Flammability Combustible Potentially more flammable
Water Solubility Insoluble Similar insolubility expected
3,7-Dimethyl-2,6-octadien-1-ol (C₁₀H₁₈O)

Structural Differences :

  • Shorter chain (C10 vs. C11) with conjugated double bonds (diene) vs. isolated triple bonds (diyn).
  • Branched methyl groups (positions 3 and 7) absent in this compound.

Ecological Impact :

  • 3,7-Dimethyl-2,6-octadien-1-ol’s aquatic toxicity data (unavailable in evidence) might parallel this compound’s environmental risks, given both are unsaturated alcohols.

Research Implications

  • The absence of direct data on this compound underscores the need for empirical studies to validate its reactivity, toxicity, and stability.
  • Comparisons with Dodecan-1-ol and 3,7-Dimethyl-2,6-octadien-1-ol suggest that triple bonds in this compound may amplify hazards, warranting specialized handling akin to acetylene derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.